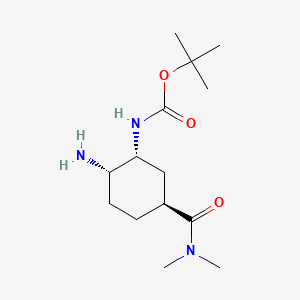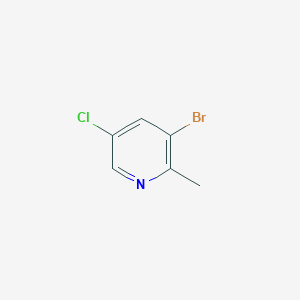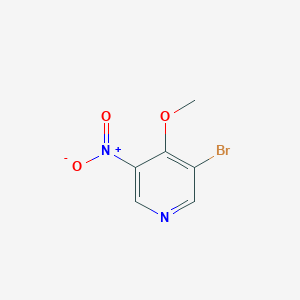
6-(Methylsulfamoyl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylsulfamoyl)pyridine-3-carboxylic acid (MSPC) is an organic compound that is a derivative of pyridine, an aromatic heterocyclic compound. It is a colorless solid that is soluble in polar organic solvents and has a melting point of 133-135°C. MSPC has been studied extensively in the fields of synthetic organic chemistry and medicinal chemistry due to its potential applications in the synthesis of novel drugs and the exploration of the mechanism of action of existing drugs.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties : Franz Daliacker et al. (1979) explored the preparation and reactions of certain pyrido dioxoles, involving 3,4-dihydroxy-pyridine-6-carboxylic acid, which shares structural similarities with 6-(Methylsulfamoyl)pyridine-3-carboxylic acid. This research highlights the compound's utility in synthesizing new chemical entities (Daliacker, Fechter, & Mues, 1979).
Extraction Studies : Kumar and Babu (2009) investigated the extraction of pyridine-3-carboxylic acid using different solvents. This work is relevant for understanding the separation and purification processes involving pyridine carboxylic acids, which may include 6-(Methylsulfamoyl)pyridine-3-carboxylic acid (Kumar & Babu, 2009).
Coordination Chemistry : Ghosh, Savitha, and Bharadwaj (2004) studied the reactivity of pyridine-tricarboxylic acid with Zn(II) salts under different conditions, demonstrating the potential of pyridine carboxylic acids in forming coordination polymers and complexes (Ghosh, Savitha, & Bharadwaj, 2004).
Spectroscopy and Structural Analysis : Bahgat, Jasem, and El‐Emary (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of related pyridine carboxylic acid derivatives, contributing to the understanding of the physical and chemical properties of such compounds (Bahgat, Jasem, & El‐Emary, 2009).
Photophysical Properties : Carvalho et al. (2013) studied the fluorescence properties of certain thieno-pyridine derivatives, which are structurally related to 6-(Methylsulfamoyl)pyridine-3-carboxylic acid, in different solvents and lipid membranes. This research is significant for understanding the compound's potential applications in photophysics and material science (Carvalho et al., 2013).
Computational Chemistry : Shen et al. (2012) conducted a computational study on analogs of pyridine-carboxylic acid, providing insights into the theoretical aspects and molecular modeling of such compounds (Shen, Huang, Diao, & Lei, 2012).
Supramolecular Chemistry : Vishweshwar, Nangia, and Lynch (2002) analyzed the crystal structures of some pyrazinecarboxylic acids to examine supramolecular synthons involving carboxylic acid-pyridine interactions, which are relevant to 6-(Methylsulfamoyl)pyridine-3-carboxylic acid (Vishweshwar, Nangia, & Lynch, 2002).
Propiedades
IUPAC Name |
6-(methylsulfamoyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-8-14(12,13)6-3-2-5(4-9-6)7(10)11/h2-4,8H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRTUHRHKDLBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=NC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1373541.png)



![4-Bromo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1373547.png)

![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)


![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)


![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)
